N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide
Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide: is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by its unique structure, which includes a benzotriazole ring, a fluorobenzamide moiety, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzotriazole Ring: The benzotriazole ring is synthesized by reacting o-phenylenediamine with nitrous acid under acidic conditions to form the benzotriazole core.
Substitution Reactions: The benzotriazole core is then subjected to electrophilic substitution reactions to introduce the 3-chloro-4-methoxyphenyl and 6-methyl groups.
Amidation Reaction: The final step involves the reaction of the substituted benzotriazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide can be compared with other benzotriazole derivatives, such as:
N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Dichloroaniline: Contains an aniline ring with two chlorine atoms, differing in the core structure and functional groups.
4-Methoxyphenethylamine: A simpler compound with a methoxyphenyl group, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-12-9-18-19(11-17(12)24-21(28)14-5-3-4-6-16(14)23)26-27(25-18)13-7-8-20(29-2)15(22)10-13/h3-11H,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXKOPIWYVBFMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3F)C4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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